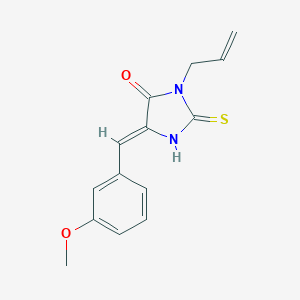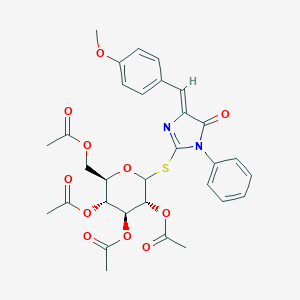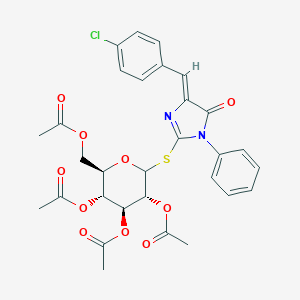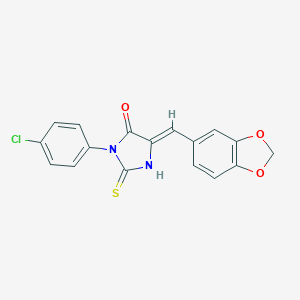![molecular formula C23H28N4O3S2 B303496 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that belongs to the class of tetrahydrothienoquinoline derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, it has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been found to inhibit the replication of certain viruses such as HIV-1 by inhibiting the activity of the reverse transcriptase enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low yield during the synthesis process, which makes it difficult to produce large quantities for laboratory experiments.
Orientations Futures
There are several future directions for the research on 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. One direction is to explore its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anticancer activity against different types of cancer cells. Additionally, further research is needed to explore its potential as an antiviral agent against other viruses besides HIV-1.
Méthodes De Synthèse
The synthesis method of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide with 2-ethyl-3-oxobutanoic acid in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with 2-aminobenzothiophene in the presence of palladium on carbon and hydrogen gas to yield the final product. The yield of this reaction is around 50%.
Applications De Recherche Scientifique
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit antiviral activity by inhibiting the replication of certain viruses such as HIV-1.
Propriétés
Nom du produit |
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Formule moléculaire |
C23H28N4O3S2 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
3-amino-6-(2-methylbutan-2-yl)-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H28N4O3S2/c1-4-23(2,3)14-5-10-18-13(11-14)12-17-19(24)20(31-22(17)27-18)21(28)26-15-6-8-16(9-7-15)32(25,29)30/h6-9,12,14H,4-5,10-11,24H2,1-3H3,(H,26,28)(H2,25,29,30) |
Clé InChI |
DRBZWDIRUSGLRO-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N |
SMILES canonique |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)





![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
